Tris(2,3-dibromopropyl) isocyanurate (TBC, CAS 52434-90-9) is a hexabrominated heterocyclic additive flame retardant featuring a robust isocyanurate core. From a procurement standpoint, it is characterized by a high active bromine content (≥64.5%), a melting point of 105–115 °C, and an initial decomposition temperature exceeding 230 °C [1]. It has emerged as a critical drop-in replacement for phased-out aliphatic brominated compounds like hexabromocyclododecane (HBCD) in expanded and extruded polystyrene (EPS/XPS), polyolefins, and polyurethane foams, offering quantifiable advantages in thermal stability and UV resistance [2].
Generic substitution in polymer compounding fails because legacy flame retardants and alternative brominated additives do not match TBC's processing profile. Substituting TBC with the historically common HBCD is no longer viable due to global regulatory bans and HBCD's poor thermal stability, which causes severe discoloration and depolymerization of styrene resins when manufacturing scraps are melted for recycling [1]. Furthermore, attempting to use tetrabromobisphenol A (TBBPA) as an additive substitute requires significantly higher loading levels due to its lower bromine content (~58.5% vs. ≥64.5% for TBC), which negatively plasticizes the host polymer and degrades its mechanical impact strength [2]. TBC’s heterocyclic structure prevents these processing failures while delivering consistent light fastness.
In the production of extruded polystyrene (XPS), the recyclability of edge trim and scrap is critical for commercial viability. HBCD, the legacy baseline, exhibits low thermal stability during secondary melt cycles, promoting the depolymerization of styrenic chains and causing unacceptable yellowing [1]. In contrast, TBC maintains structural integrity at processing temperatures up to 230 °C, suppressing radical generation and allowing multi-pass extrusion without degrading the host resin's molecular weight or color [1].
| Evidence Dimension | Thermal stability during polymer recycling |
| Target Compound Data | Suppresses decomposition; allows multi-pass scrap melting without discoloration |
| Comparator Or Baseline | HBCD (Promotes depolymerization and severe coloration during scrap melting) |
| Quantified Difference | Enables 100% internal scrap recycling in XPS without mechanical or aesthetic degradation |
| Conditions | High-temperature melt extrusion of styrene-based resin scraps |
Procurement teams for XPS/EPS manufacturing must select TBC to ensure zero-waste manufacturing loops without compromising the final insulation board's quality.
The efficiency of an additive flame retardant is heavily dependent on its active halogen mass fraction. TBC provides a minimum bromine content of 64.5–65.0%, significantly outperforming additive TBBPA, which offers only ~58.5% [1]. This ~11% relative increase in halogen density means that compounders can achieve equivalent fire safety ratings (e.g., UL-94 V-0 or DIN 4102 B1) using proportionally less flame retardant [2].
| Evidence Dimension | Active bromine mass fraction |
| Target Compound Data | ≥64.5% to 65.0% |
| Comparator Or Baseline | TBBPA (~58.5%) |
| Quantified Difference | ~11% higher relative bromine density per mass unit |
| Conditions | Standard additive compounding for polyolefin and styrenic matrices |
Lower additive loading requirements preserve the host polymer's native tensile strength and impact resistance, reducing overall formulation costs.
Low molecular weight aliphatic brominated flame retardants are prone to volatilization and surface blooming during high-temperature injection molding. TBC, with its hexabrominated heterocyclic structure and a molecular weight of 728.7 g/mol, exhibits exceptionally low volatility, quantified at ≤0.3% mass loss after 2 hours at 80 °C [1]. This high molecular weight and isocyanurate core prevent migration out of the polymer matrix over time [2].
| Evidence Dimension | Volatility and migration potential |
| Target Compound Data | ≤0.3% volatile content (80 °C, 2 hr); MW = 728.7 g/mol |
| Comparator Or Baseline | Low-MW aliphatic BFRs (High migration and mold fouling) |
| Quantified Difference | Negligible surface blooming and stable long-term flame retardancy |
| Conditions | Extended thermal exposure (80 °C for 2 hours) and long-term polymer aging |
Eliminates mold fouling during continuous manufacturing and ensures the end product maintains its fire rating over its entire lifecycle.
Directly following from its superior thermal stability during melt cycles, TBC is the preferred drop-in replacement for HBCD in XPS manufacturing. It allows facilities to continuously recycle edge trim and off-spec boards into the primary extruder without causing the styrenic resin to depolymerize or discolor, ensuring consistent thermal insulation and structural properties [1].
Because TBC boasts a higher bromine density (≥64.5%) than alternatives like TBBPA, it requires lower loading concentrations to achieve UL-94 V-0 compliance. This makes it highly suitable for PP and PE electronics casings where maintaining high impact strength and preventing polymer embrittlement is a strict procurement requirement[2].
TBC's low volatility (≤0.3% at 80 °C) and high molecular weight prevent the flame retardant from migrating or blooming to the surface over time. This is critical for automotive PU foams, where preventing windshield fogging (VOC emissions) and maintaining long-term fire resistance are mandatory OEM specifications [3].
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